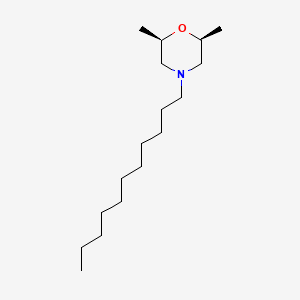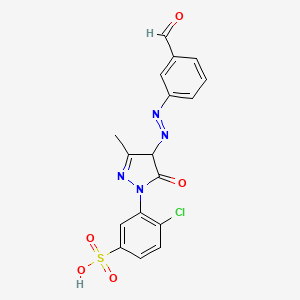
1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that belongs to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The specific structure of this compound includes various functional groups, such as chlorophenyl, methylphenyl, and triazolylmethyl, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the dioxolane ring through cyclization reactions.
Step 2: Introduction of the chlorophenyl and methylphenyl groups via substitution reactions.
Step 3: Attachment of the triazolylmethyl group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways involved in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-
- 1,3-Dioxolan-2-one, 4-(2-bromophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-
- 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-ethylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-
Uniqueness
The uniqueness of 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
107659-78-9 |
|---|---|
Molekularformel |
C19H16ClN3O3 |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
(4S,5R)-4-(2-chlorophenyl)-5-(4-methylphenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C19H16ClN3O3/c1-13-6-8-14(9-7-13)17-19(26-18(24)25-17,10-23-12-21-11-22-23)15-4-2-3-5-16(15)20/h2-9,11-12,17H,10H2,1H3/t17-,19-/m1/s1 |
InChI-Schlüssel |
FSNIDGWRLPJZGU-IEBWSBKVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)








